molecular formula C25H31NO6 B12410745 Deflazacort-D5

Deflazacort-D5

Cat. No.: B12410745
M. Wt: 446.5 g/mol
InChI Key: FBHSPRKOSMHSIF-NNXZVGBDSA-N
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Chemical Reactions Analysis

Deflazacort undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .

Scientific Research Applications

Deflazacort-D5 has a wide range of scientific research applications:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

    Biology: Employed in metabolic studies to understand the biotransformation of drugs.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs in the body.

    Industry: Applied in the development of new formulations and drug delivery systems.

Biological Activity

Deflazacort-D5 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the treatment of conditions such as Duchenne muscular dystrophy (DMD), where it has been shown to provide therapeutic benefits while minimizing certain side effects associated with traditional corticosteroids.

Overview of this compound

Deflazacort itself is an inactive prodrug that is rapidly converted into its active metabolite, which exerts its biological effects primarily through glucocorticoid receptor activation. The deuterium labeling in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-labeled counterpart.

This compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Activity : The compound suppresses immune responses, making it beneficial in autoimmune conditions.
  • Muscle Preservation : In models of DMD, this compound has been shown to preserve muscle function and strength by reducing muscle inflammation and promoting autophagy .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Potent Glucocorticoid Activity : Demonstrated through various in vitro and in vivo studies.
  • Reduced Side Effects : Compared to traditional corticosteroids, this compound has a lower incidence of weight gain, growth retardation, and psychological effects like depression .

Case Studies and Clinical Trials

  • Duchenne Muscular Dystrophy (DMD) :
    • In a study comparing Deflazacort with other corticosteroids like prednisone, it was found that Deflazacort resulted in less adverse effects on bone density and cognitive function while maintaining similar efficacy in muscle strength preservation .
    • A randomized controlled trial indicated that patients treated with Deflazacort experienced fewer psychological side effects compared to those treated with prednisone .
  • Gut Microbiota Influence :
    • Research has indicated that treatment with Deflazacort can alter gut microbiota composition in mdx mice (a model for DMD), potentially contributing to its therapeutic effects. The treatment restored levels of beneficial short-chain fatty acids (SCFAs) associated with anti-inflammatory responses .

Data Table: Comparative Biological Activities

Activity TypeThis compoundPrednisoneVamorolone
Anti-inflammatoryHighHighModerate
ImmunosuppressiveHighHighLow
Muscle Strength PreservationHighModerateHigh
Psychological Side EffectsLowModerateHigh
Bone Density ImpactMinimalSignificantModerate

Properties

Molecular Formula

C25H31NO6

Molecular Weight

446.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2

InChI Key

FBHSPRKOSMHSIF-NNXZVGBDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

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